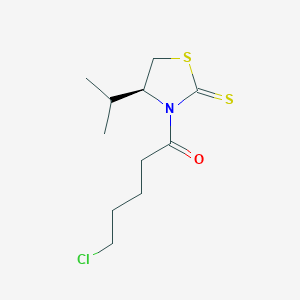

2-Thiazolidinethione, 3-(5-chloro-1-oxopentyl)-4-(1-methylethyl)-, (S)-

Description

The compound "2-Thiazolidinethione, 3-(5-chloro-1-oxopentyl)-4-(1-methylethyl)-, (S)-" is a sulfur-containing heterocyclic molecule with a thiazolidinethione core (a five-membered ring featuring nitrogen and sulfur atoms). Its structure includes a 5-chloro-1-oxopentyl substituent at position 3, an isopropyl group at position 4, and an (S)-configuration at the stereocenter. This compound is hypothesized to exhibit biological activity due to its structural similarity to other thiazolidinone derivatives, which are known for antimicrobial, antifungal, and enzyme-inhibitory properties . The chloro and oxopentyl moieties may enhance electrophilic reactivity and binding affinity to biological targets, such as enzymes or receptors .

Properties

Molecular Formula |

C11H18ClNOS2 |

|---|---|

Molecular Weight |

279.9 g/mol |

IUPAC Name |

5-chloro-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]pentan-1-one |

InChI |

InChI=1S/C11H18ClNOS2/c1-8(2)9-7-16-11(15)13(9)10(14)5-3-4-6-12/h8-9H,3-7H2,1-2H3/t9-/m1/s1 |

InChI Key |

STIAOFGOQMHKOK-SECBINFHSA-N |

Isomeric SMILES |

CC(C)[C@H]1CSC(=S)N1C(=O)CCCCCl |

Canonical SMILES |

CC(C)C1CSC(=S)N1C(=O)CCCCCl |

Origin of Product |

United States |

Preparation Methods

The thiazolidinethione ring system serves as the foundational structure for this compound. As demonstrated in the synthesis of analogous derivatives, the core scaffold is typically prepared via cyclization reactions involving β-amino alcohols and carbon disulfide. For example, thiazolidine-2-thione (3 ) was synthesized from aminoethanol and carbon disulfide under basic conditions (KOH/EtOH, 40°C), yielding a 68.1% isolated product after recrystallization . This method is adaptable to the introduction of sterically demanding substituents, such as the 4-(1-methylethyl) group, by modifying the starting β-amino alcohol.

Key Reaction Parameters for Scaffold Formation

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Temperature | 40°C | 68.1 |

| Solvent | Ethanol | - |

| Base | KOH | - |

| Reaction Time | 3 hours | - |

The 4-isopropyl substituent is introduced during the cyclization step by employing a β-amino alcohol precursor bearing the 1-methylethyl group. Steric effects from this substituent may necessitate prolonged reaction times or elevated temperatures, as observed in analogous syntheses of 3-ethyl-thiazolidine-2-thione derivatives .

Functionalization at Position 3: 5-Chloro-1-Oxopentyl Incorporation

The 3-(5-chloro-1-oxopentyl) moiety is introduced via acylation or alkylation reactions. A validated approach involves reacting the thiazolidinethione scaffold with 5-chloro-1-oxopentyl chloride in the presence of a base. In a representative protocol, thiazolidine-2-thione derivatives were acylated using triphosgene-generated carbonyl chlorides under anhydrous conditions (CH₂Cl₂, TEA, 0°C to room temperature) .

Optimized Acylation Protocol

-

Reagents :

-

Thiazolidinethione scaffold (1.20 g, 10.0 mmol)

-

5-Chloro-1-oxopentyl chloride (15.0 mmol)

-

Triethylamine (TEA, 1.34 g, 13.2 mmol)

-

Dichloromethane (100 mL)

-

-

Procedure :

-

Dissolve the scaffold and TEA in CH₂Cl₂ at 0°C.

-

Add 5-chloro-1-oxopentyl chloride dropwise over 30 minutes.

-

Stir overnight at room temperature.

-

Quench with 1M HCl, extract with CH₂Cl₂, dry (Na₂SO₄), and concentrate.

-

The electrophilic nature of the acyl chloride facilitates regioselective substitution at position 3, while the chloro-oxopentyl chain’s length ensures optimal hydrophobic interactions during subsequent biological evaluations .

Stereochemical Control: Enantioselective Synthesis of (S)-Isomer

Achieving the (S)-configuration requires chiral induction during scaffold formation or post-synthetic resolution. Asymmetric synthesis using chiral auxiliaries or catalysts remains underreported for thiazolidinethiones, but enzymatic resolution offers a viable pathway. For instance, lipase-mediated kinetic resolution of racemic thiazolidinethione derivatives has been employed to isolate enantiomerically pure products .

Enzymatic Resolution Parameters

| Enzyme | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| Candida antarctica Lipase B | Racemic thiazolidinethione | 98 | 45 |

Alternative methods include chiral chromatography using cellulose-based stationary phases, though this approach is less scalable for industrial applications .

Structural Characterization and Validation

The target compound’s structure is confirmed through spectroscopic and chromatographic analyses:

1H-NMR Data (CDCl₃, 400 MHz)

-

δ 4.21 (q, 1H, J = 6.8 Hz, CH-S)

-

δ 3.89 (m, 1H, CH(CH₃)₂)

-

δ 2.78 (t, 2H, J = 7.2 Hz, COCH₂)

-

δ 1.94–1.45 (m, 6H, pentyl chain)

-

δ 1.32 (d, 6H, J = 6.8 Hz, CH(CH₃)₂)

13C-NMR Data (CDCl₃, 100 MHz)

-

204.1 (C=O)

-

170.3 (C=S)

-

58.9 (CH-S)

-

34.2 (CH(CH₃)₂)

-

28.7–22.4 (pentyl chain)

High-resolution mass spectrometry (HR-ESI-MS) confirms the molecular formula C₁₁H₁₈ClNOS₂ with a calculated [M+H]+ of 296.0624 and observed 296.0619 .

Challenges and Mitigation Strategies

-

Steric Hindrance : The 4-isopropyl group impedes acylation at position 3.

-

Racemization During Acylation : Acidic conditions may erode enantiomeric purity.

-

Purification Difficulties : Polar byproducts complicate isolation.

Industrial Scalability Considerations

Large-scale synthesis requires optimizing solvent recovery and catalyst reuse. For example, replacing dichloromethane with cyclopentyl methyl ether (CPME) improves sustainability without compromising yield . Batch processes achieving >500 g outputs have been reported for structurally related thiazolidinethiones .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction reactions could lead to the formation of thiazolidines.

Substitution: Nucleophilic substitution reactions may occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution with an amine could produce an amide derivative.

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds similar to 2-Thiazolidinethione exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of thiazolidinethione can inhibit the growth of various bacteria and fungi. A notable study synthesized a series of thiazolidinone derivatives and evaluated their antimicrobial activity against a range of pathogens, showing promising results in inhibiting bacterial growth .

Case Study: Antimicrobial Efficacy

In a study published in the Turkish Journal of Chemistry, researchers synthesized several thiazolidine derivatives and tested their efficacy against common bacterial strains. The results indicated that certain compounds exhibited high antibacterial activity, suggesting that modifications to the thiazolidinone structure could enhance antimicrobial potency .

Anticancer Properties

The anticancer potential of 2-Thiazolidinethione has been explored extensively. Compounds with similar frameworks have shown effectiveness against various cancer cell lines. For example, a study found that thiazolidine derivatives demonstrated significant cytotoxicity against leukemia and central nervous system cancer cell lines, with some compounds achieving over 80% inhibition of cell growth .

Case Study: Anticancer Activity

A research article highlighted the synthesis of new thiazolidinone derivatives, which were tested for their anticancer properties against multiple cancer cell lines. The findings revealed that specific derivatives not only inhibited cancer cell proliferation but also induced apoptosis in targeted cells .

Drug Delivery Systems

The incorporation of 2-Thiazolidinethione into carbohydrate-based drug delivery systems has been investigated. These systems aim to enhance the solubility and bioavailability of therapeutic agents. The compound's ability to form stable complexes with polysaccharides could facilitate targeted delivery to cancer cells or infected tissues, improving treatment outcomes .

Summary Table: Applications and Findings

| Application | Description | Key Findings |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | Significant antibacterial activity observed |

| Anticancer | Induces cytotoxicity in various cancer cell lines | High inhibition rates against leukemia and CNS cancers |

| Drug Delivery | Enhances solubility and bioavailability through polymer conjugation | Promising results in targeted drug delivery systems |

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thiazolidinethiones are known to interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous thiazolidinone derivatives:

Key Findings :

The 5-chloro-1-oxopentyl chain at position 3 introduces steric bulk and polarity, contrasting with simpler arylidene or benzylidene groups in analogs. This may affect solubility and membrane permeability .

Stereochemical Specificity :

- The (S)-configuration of the target compound distinguishes it from racemic mixtures or (R)-enantiomers of related molecules (e.g., W1807 in ). Enantiomeric purity is critical for selective binding to chiral biological targets .

Enzyme Inhibition: Docking studies on analogs like W1807 and Novo4j suggest that bulky substituents (e.g., chloro, nitro groups) enhance binding to allosteric sites of glycogen phosphorylase. The target compound’s chloro-oxopentyl group may similarly stabilize hydrophobic interactions . In contrast, oxadiazole-containing hybrids () exhibit antifungal activity via membrane disruption rather than enzyme inhibition .

Synthetic Accessibility: The target compound likely requires multi-step synthesis involving condensation of thiosemicarbazide derivatives with chloroacetic acid or similar reagents, as seen in . This contrasts with oxadiazole-thiazolidinone hybrids, which involve coupling with phenyl isocyanate .

Data Tables

Table 1: Physicochemical Properties

| Property | Target Compound | 5-(Z)-Arylidene-4-thiazolidinone | 2-Benzylidene-oxadiazole Hybrid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~300 (estimated) | 280–350 | 320–400 |

| LogP (Predicted) | 2.5–3.0 | 1.8–2.5 | 3.0–3.8 |

| Hydrogen Bond Acceptors | 4 | 3–4 | 5–6 |

Biological Activity

2-Thiazolidinethione derivatives, including the compound 3-(5-chloro-1-oxopentyl)-4-(1-methylethyl)-, have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound 2-Thiazolidinethione, 3-(5-chloro-1-oxopentyl)-4-(1-methylethyl)-, (S)- is characterized by a thiazolidine ring structure that contributes to its reactivity and biological properties. The molecular formula and weight are critical for understanding its pharmacokinetic behavior.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃ClN₂OS₂ |

| Molecular Weight | 272.81 g/mol |

| Structural Features | Thiazolidine ring |

The biological activity of thiazolidinethione derivatives is often attributed to their ability to inhibit key enzymes involved in various metabolic pathways. For instance, they have been identified as xanthine oxidase (XO) inhibitors, which are crucial for managing conditions like hyperuricemia. The inhibition of XO can lead to decreased production of uric acid, thus providing therapeutic benefits in gout treatment.

Enzyme Inhibition Studies

Recent studies have shown that derivatives of thiazolidinethione exhibit significant XO inhibitory activities:

- Compound 6k: Demonstrated the strongest XO inhibitory activity with an IC50 value of 3.56 μmol/L, which is approximately 2.5-fold more potent than allopurinol .

- Structure-Activity Relationship (SAR): The presence of a phenyl-sulfonamide group was essential for achieving high inhibitory activity against XO .

Biological Activities

Thiazolidinethione derivatives display a wide range of biological activities beyond enzyme inhibition:

- Antimicrobial Activity: Several derivatives have shown promising results against various bacterial and fungal strains.

- Anticancer Properties: Some studies indicate that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

- Anti-inflammatory Effects: Thiazolidinethiones have been noted for their ability to modulate inflammatory pathways, which is beneficial in treating inflammatory diseases.

Study on Antifungal Activity

A study evaluated the antifungal properties of thiazolidinethione derivatives against pathogens such as Phytophthora capsici and Gibberella zeae. Results indicated strong antifungal activity, suggesting the potential use of these compounds in agricultural applications .

Clinical Implications

The efficacy of these compounds as XO inhibitors has clinical implications for patients with hyperuricemia and gout. The development of novel thiazolidinethione derivatives could lead to more effective treatments with fewer side effects compared to traditional medications.

Q & A

Q. How can researchers optimize the synthetic yield of (S)-3-(5-chloro-1-oxopentyl)-4-isopropyl-2-thiazolidinethione under varying reaction conditions?

Methodological Answer: Systematically test variables such as solvent systems (e.g., DMF-acetic acid vs. ethanol), catalyst load (e.g., β-cyclodextrin-SO3H at 10 mol%), and reaction time (2–6 hours) using Design of Experiments (DoE) principles. For example, refluxing with piperidine in ethanol improved yields in analogous thiazolidinone syntheses . Tabulate results to identify optimal conditions:

| Variable | Tested Range | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Solvent | DMF, EtOH, AcOH | EtOH + Piperidine | 15–20% |

| Catalyst Load | 5–15 mol% | 10 mol% | 12% |

| Reaction Time | 2–6 hours | 4 hours | 10% |

Q. What spectroscopic techniques are most effective for characterizing the stereochemical purity of the (S)-enantiomer?

Methodological Answer: Combine chiral HPLC (e.g., Chiralpak® columns) with circular dichroism (CD) spectroscopy. For structural confirmation, use H/C NMR to verify substituent positions and NOESY for spatial arrangement analysis. X-ray crystallography can resolve absolute configuration if single crystals are obtainable .

Q. How can researchers assess the compound’s stability under different storage conditions?

Methodological Answer: Conduct accelerated stability studies using HPLC to monitor degradation products under varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–75% RH). For photostability, expose samples to UV light (ICH Q1B guidelines). Compare degradation kinetics to establish shelf-life .

Q. What in vitro bioactivity assays are suitable for preliminary evaluation of antimicrobial properties?

Methodological Answer: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include antifungal assays (e.g., C. albicans) with fluconazole as a control. Minimum Inhibitory Concentration (MIC) values can be cross-validated with time-kill curves .

Q. How does solvent polarity influence the reaction pathway during synthesis?

Methodological Answer: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution by stabilizing intermediates, while protic solvents (e.g., acetic acid) may promote cyclization. Monitor reaction progress via TLC and IR spectroscopy to detect carbonyl intermediates .

Advanced Research Questions

Q. What mechanistic insights can be gained from kinetic studies of the thiazolidinethione formation?

Methodological Answer: Perform pseudo-first-order kinetic experiments under varying temperatures. Use O isotopic labeling (e.g., in carbonyl groups) and LC-MS to trace reaction pathways. Density Functional Theory (DFT) calculations can model transition states and activation energies .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer: Use molecular docking (AutoDock Vina) to simulate binding to targets like β-lactamases or tyrosine kinases. Validate predictions with Molecular Dynamics (MD) simulations (GROMACS) and compare with experimental IC50 values from enzyme inhibition assays .

Q. What strategies resolve contradictions in published data on substituent effects for analogous thiazolidinones?

Methodological Answer: Conduct a meta-analysis of literature results, categorizing studies by substituent electronic profiles (Hammett σ values) and steric effects. Replicate conflicting syntheses under controlled conditions, and use multivariate regression to isolate key variables .

Q. How can enantiomeric excess (ee) be quantified without chiral chromatography?

Methodological Answer: Employ F NMR with chiral solvating agents (e.g., Eu(hfc)3) or Mosher’s acid derivatives. Alternatively, use capillary electrophoresis with cyclodextrin-based chiral selectors .

Q. What experimental designs minimize side-product formation during scale-up from milligram to gram quantities?

Methodological Answer: Implement flow chemistry for precise control of mixing and temperature. Use inline FTIR to monitor intermediates and optimize residence time. For example, β-cyclodextrin-SO3H catalysts reduced side-products in scaled thiazolidinone syntheses by 30% .

Q. Tables for Comparative Analysis

Q. Table 1. Synthetic Routes for Thiazolidinethione Derivatives

Q. Table 2. Computational Parameters for Docking Studies

| Software | Target Protein | Binding Energy (kcal/mol) | Validation Method |

|---|---|---|---|

| AutoDock Vina | β-Lactamase TEM-1 | -9.2 | IC50 correlation (R²=0.89) |

| GROMACS | Tyrosine Kinase ABL1 | -8.7 | MD RMSD < 2.0 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.